molecular formula C6H5ClN4 B13668366 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13668366
M. Wt: 168.58 g/mol
InChI Key: GUFQEJYTCGOEBM-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are characterized by a fused ring system containing both triazole and pyrazine rings The presence of a chlorine atom at the 6th position and a methyl group at the 8th position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazolopyrazine ring system. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5ClN4/c1-4-6-8-3-9-11(6)2-5(7)10-4/h2-3H,1H3

InChI Key

GUFQEJYTCGOEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN2C1=NC=N2)Cl

Origin of Product

United States

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